11-dehydro-TXB3

Eicosanoid metabolism Omega-3 biomarker Cardiovascular pharmacology

11-dehydro-TXB3 (11-dehydrothromboxane B3, CAS: 129228-55-3) is the stable urinary metabolite of thromboxane A3 (TXA3), which is enzymatically derived from eicosapentaenoic acid (EPA). As a member of the 3-series prostanoid family, this compound possesses a distinct Δ17 double bond absent in the 2-series analogs, enabling precise discrimination via gas chromatography-mass spectrometry (GC/MS).

Molecular Formula C20H30O6
Molecular Weight 366.4 g/mol
Cat. No. B138313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-dehydro-TXB3
Synonyms11-dehydro-TXB(3)
11-dehydro-TXB3
11-dehydrothromboxane B3
Molecular FormulaC20H30O6
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCCC=CCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O
InChIInChI=1S/C20H30O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,23,24)/b6-3-,7-4-,13-12+/t15-,16-,17-,18+/m0/s1
InChIKeyOAHMLWQISGEXBB-XMEKLSCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in methyl acetate

Structure & Identifiers


Interactive Chemical Structure Model





11-dehydro-TXB3: Analytical Reference Standard for EPA-Derived Thromboxane Activity


11-dehydro-TXB3 (11-dehydrothromboxane B3, CAS: 129228-55-3) is the stable urinary metabolite of thromboxane A3 (TXA3), which is enzymatically derived from eicosapentaenoic acid (EPA) [1]. As a member of the 3-series prostanoid family, this compound possesses a distinct Δ17 double bond absent in the 2-series analogs, enabling precise discrimination via gas chromatography-mass spectrometry (GC/MS) [2]. Its formation requires the action of 11-hydroxythromboxane dehydrogenase on TXB3, resulting in an 11-oxo moiety that confers enhanced chemical stability relative to its parent compound TXA3 (t₁/₂ ≈ 30 seconds) .

Why 2-Series Thromboxane Metabolites Cannot Replace 11-dehydro-TXB3 in Omega-3 Research


Generic substitution with 11-dehydro-TXB2 or TXB3 fails due to fundamental differences in biosynthetic origin and analytical behavior. While 11-dehydro-TXB2 serves as a marker of arachidonic acid-derived TXA2 biosynthesis, 11-dehydro-TXB3 specifically reports on EPA-derived TXA3 formation, a distinct pathway with different biological implications [1]. The Δ17 double bond in 11-dehydro-TXB3 results in a 15-second earlier elution time compared to 11-dehydro-TXB2 under optimized GC conditions, necessitating separate analytical standards for accurate quantification [2]. Furthermore, baseline urinary levels of 11-dehydro-TXB3 are <1% of those of 11-dehydro-TXB2 in healthy volunteers, meaning that 2-series metabolite assays cannot reliably detect EPA-induced changes in 3-series thromboxane production [3].

Quantitative Differentiation of 11-dehydro-TXB3 from Closest Analogs: A Procurement-Focused Evidence Guide


Basal Urinary Excretion Relative to 11-dehydro-TXB2

In healthy human volunteers, urinary 11-dehydro-TXB3 concentration was measured to be less than 1% of that of 11-dehydro-TXB2, demonstrating a baseline ratio of <0.01 (11-dehydro-TXB3/11-dehydro-TXB2) [1]. This stark contrast quantifies the low endogenous activity of the EPA-derived thromboxane pathway relative to the arachidonic acid-derived pathway under basal conditions, establishing 11-dehydro-TXB3 as a low-abundance but highly specific analyte for detecting omega-3 fatty acid intervention effects.

Eicosanoid metabolism Omega-3 biomarker Cardiovascular pharmacology

EPA-Induced Increase in 11-dehydro-TXB3 Excretion

Dietary supplementation with eicosapentaenoic acid (EPA) ethyl ester (1.8 g/day) in healthy humans resulted in a significant increase in urinary 11-dehydro-TXB3 excretion, rising from baseline levels of <1% of 11-dehydro-TXB2 to detectable and quantifiable amounts above this threshold [1]. This dynamic change quantifies the shift toward 3-series prostanoid biosynthesis and confirms the compound's utility as a pharmacodynamic biomarker for EPA-based therapies.

Nutritional intervention EPA supplementation Thromboxane A3 biosynthesis

Chromatographic Retention Time Differentiation from 11-dehydro-TXB2

Under optimized GC conditions using an MP-65HT capillary column, 11-dehydro-TXB3 and its [18O2]-labeled internal standard elute 15 seconds earlier than 11-dehydro-TXB2 [1]. This retention time shift is directly attributable to the Δ17 double bond in the omega-3 position of 11-dehydro-TXB3, enabling baseline separation and unambiguous identification in complex biological matrices.

Analytical method development GC/MS Chromatographic separation

Mass Spectral Differentiation via Diagnostic Ion

The 1-methyl ester-11-n-propylamide-9,12,15-dimethylisopropylsilyl (ME-PA-DMIPS) ether derivative of 11-dehydro-TXB3 yields a characteristic base peak at m/z 668.4198 corresponding to the [M - C3H7]+ ion, which is diagnostic for the 3-series prostanoid structure [1]. This fragmentation pattern is distinct from that of 11-dehydro-TXB2 derivatives, providing a unique mass spectral fingerprint for selective ion monitoring assays.

Mass spectrometry Structural elucidation Derivatization

Analytical Method Linear Range and Lower Limit of Quantification

The validated GC/SIM method for 11-dehydro-TXB3 demonstrates a linear response across a wide dynamic range of 10 pg to 10 ng/tube, with detected urinary concentrations in healthy volunteers ranging from 1.29 to 7.64 pg/mg creatinine [1]. This linearity, coupled with the use of an [18O2]-labeled internal standard, ensures accurate quantification at the low picogram levels characteristic of this 3-series metabolite.

Method validation GC/SIM Bioanalysis

High-Value Application Scenarios for 11-dehydro-TXB3 Procurement


Clinical Trial Biomarker for Omega-3 Fatty Acid Intervention Studies

11-dehydro-TXB3 serves as a validated urinary biomarker to quantify the pharmacodynamic effect of EPA supplementation on TXA3 biosynthesis. In clinical trials administering 1.8 g/day EPA ethyl ester, urinary 11-dehydro-TXB3 increased from <1% to measurable levels, providing a direct biochemical readout of target engagement [1]. Procurement of a high-purity (>98%) reference standard is essential for GC/SIM method development and validation prior to trial initiation.

Method Development and Validation for Eicosanoid Profiling Panels

Due to its 15-second earlier elution time relative to 11-dehydro-TXB2 on standard capillary columns [1], 11-dehydro-TXB3 is a critical component in multi-analyte eicosanoid LC-MS/MS or GC/MS panels designed to profile both 2-series and 3-series prostanoids simultaneously. A pure reference standard enables accurate retention time mapping and calibration curve generation for this low-abundance metabolite.

Cardiovascular Pharmacology Research on EPA-Derived Thromboxane Pathways

Research investigating the cardioprotective mechanisms of omega-3 fatty acids relies on 11-dehydro-TXB3 to distinguish EPA-derived TXA3 production from arachidonic acid-derived TXA2 production. The <1% basal concentration ratio relative to 11-dehydro-TXB2 [1] provides a clear baseline signal that is responsive to EPA intervention, making this compound indispensable for studies linking omega-3 intake to thromboxane-dependent platelet function.

Preparation of Stable Isotope-Labeled Internal Standards

The [18O2]-labeled analog of 11-dehydro-TXB3 has been synthesized and validated as an internal standard for quantitative GC/SIM assays [1]. Laboratories developing in-house LC-MS/MS methods may procure unlabeled 11-dehydro-TXB3 as a precursor for custom synthesis of deuterated or 13C-labeled analogs, or as a reference material for verifying the isotopic purity and concentration of commercially available labeled standards.

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